molecular formula C6H6F2N2O2 B2561202 [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1898213-92-7

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid

货号: B2561202
CAS 编号: 1898213-92-7
分子量: 176.123
InChI 键: ABWBJWXXQIWPQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid (CAS 2138085-21-7) is a chemical compound with the molecular formula C7H8F2N2O2 and a molecular weight of 190.15 . It belongs to the class of pyrazole-acetic acid derivatives, which are prominent scaffolds in medicinal and agricultural chemistry. The presence of the difluoromethyl group is a common bioisostere that can enhance metabolic stability, lipophilicity, and membrane permeability, making it a valuable moiety in the design of bioactive molecules . While specific biological data for this exact compound is not widely published in the available literature, its structural features align it with a family of pyrazole derivatives known for their significant research applications. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been extensively developed as potent succinate dehydrogenase inhibitor (SDHI) fungicides, demonstrating high efficacy against a range of phytopathogenic fungi . Furthermore, pyrazole cores are frequently investigated in pharmaceutical research for their antitumor, antimicrobial, and antiviral properties, often serving as key intermediates in the synthesis of more complex target molecules . This reagent is intended for research and development purposes only by technically qualified individuals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for reference purposes only and is not to be considered a specification sheet.

属性

IUPAC Name

2-[1-(difluoromethyl)pyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWBJWXXQIWPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The preparation of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of difluoroacetic acid with a pyrazole derivative. One common method includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . Another method involves the catalytic esterification using nanoscale titanium dioxide, which offers high reaction yield and short reaction time .

Industrial Production Methods: Industrial production methods for this compound focus on cost-effectiveness and safety. The use of difluoroacetic acid, which is relatively low in price and small in molar mass, is adopted at a post-synthesis phase to reduce costs and simplify the process . The process avoids the use of organic solvents, thereby reducing solvent recovery costs and environmental pollution risks.

化学反应分析

Types of Reactions: [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

科学研究应用

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that [1-(difluoromethyl)-1H-pyrazol-4-yl]acetic acid exhibits significant antimicrobial properties against various bacterial strains. For example, studies have shown inhibition zones of 15 mm against E. coli, 18 mm against S. aureus, and 12 mm against P. aeruginosa .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, showing potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests its utility as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer activity, with structural modifications enhancing its efficacy against various cancer cell lines. The difluoromethyl group is believed to improve metabolic stability and bioavailability, making it a candidate for further drug development .

Agricultural Applications

  • Fungicidal Activity : The compound has been evaluated for its fungicidal properties, particularly against phytopathogenic fungi. In vitro assays have demonstrated promising activity, indicating its potential as a new agricultural fungicide .
  • Herbicidal Activity : Similar pyrazole derivatives have shown herbicidal effects, suggesting that this compound could be explored for weed management in agricultural settings.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves cycloaddition reactions or modifications of existing pyrazole derivatives. The difluoromethyl substitution enhances the compound's lipophilicity and binding affinity to biological targets, which is critical for its pharmacological effects .

Case Studies

Several case studies highlight the applications of this compound:

  • A study on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed their antifungal activity against several species, demonstrating the effectiveness of pyrazole derivatives in agricultural applications .
  • Another investigation into the anti-inflammatory properties of similar pyrazole compounds showed significant inhibition of COX enzymes, supporting their use as therapeutic agents in treating inflammatory diseases .

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntimicrobialInhibition zones: E. coli (15 mm), S. aureus (18 mm)
Anti-inflammatoryCOX inhibition with reduced side effects
AnticancerPotential anticancer activity observed
Agricultural ScienceFungicidalEffective against phytopathogenic fungi
HerbicidalPotential for weed management

作用机制

The mechanism of action of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid involves the inhibition of specific enzymes and receptors. For instance, it acts as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungal cells, leading to their death. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways .

相似化合物的比较

Structural Analogues and Positional Isomers

a) 2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]acetic Acid
  • Structural Difference : Positional isomer with the acetic acid group at the 3-position instead of the 4-position of the pyrazole ring.
  • Key Data : Molecular formula C₆H₆F₂N₂O₂ (similar to the target compound), purity 95% .
  • Implications : The shift in substituent position may alter electronic effects on the pyrazole ring, affecting acidity (pKa of the acetic acid moiety) and binding interactions in biological systems .
b) [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic Acid
  • Structural Difference : Features a methyl group at the 3-position and a difluoromethyl group at the 5-position.
c) [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
  • Structural Difference : Difluoromethyl group at the 3-position and methyl at the 5-position.
  • Key Data: CAS 957487-29-5, molecular weight 190.15 g/mol, XLogP3 0.9, hydrogen bond donors/acceptors = 2/4 .
  • Implications : Balanced lipophilicity (XLogP3 ~1) suggests moderate solubility in polar solvents, suitable for oral formulations. The methyl group may stabilize the pyrazole ring against metabolic oxidation .
d) 4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
  • Structural Difference : Chlorine substituent at the 4-position and methyl at the 5-position.
  • Key Data : CAS 512809-57-3, molecular weight 224.59 g/mol , formula C₇H₇ClF₂N₂O₂ .

Functional Group Variations

a) 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
  • Structural Difference : Carboxylic acid directly attached to the pyrazole ring instead of an acetic acid side chain.
  • Key Data : Molecular weight 162.1 g/mol , CAS 1174305-81-7 .
  • Implications : The absence of a methylene spacer reduces flexibility, which might limit binding to certain biological targets compared to the acetic acid derivative .
b) 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide
  • Structural Difference: Bromine and amino groups on the pyrazole ring, with a propanamide side chain.
  • Key Data : Purity 98%, CAS 1247435-25-1 .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents
[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic Acid (Target) C₆H₆F₂N₂O₂* ~178.1 (estimated) ~0.5 2/4 Difluoromethyl (1-position)
2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]acetic Acid C₆H₆F₂N₂O₂ 178.1 0.5 2/4 Acetic acid at 3-position
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid C₇H₈F₂N₂O₂ 190.15 0.9 2/4 Methyl (5-position)
4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid C₇H₇ClF₂N₂O₂ 224.59 1.2 2/4 Chlorine (4-position), methyl (5-position)

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity: Chlorine and methyl substituents increase XLogP3 (e.g., 1.2 for the chlorinated derivative vs.
  • Hydrogen Bonding: All analogs have 2 donors and 4 acceptors, indicating similar solubility profiles in aqueous environments.
  • Metabolic Stability : Difluoromethyl groups generally reduce oxidative metabolism, but methyl or chlorine substituents may introduce new metabolic pathways (e.g., hydroxylation or dehalogenation) .

生物活性

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative notable for its difluoromethyl group and acetic acid moiety. This compound has garnered attention due to its potential biological activities, making it a candidate for further pharmacological exploration. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered aromatic ring, which is pivotal for its chemical reactivity and biological interactions. The presence of the difluoromethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness may stem from its ability to disrupt microbial cell function or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The pyrazole scaffold is recognized for its anti-inflammatory potential. This compound may exhibit similar effects, which could be beneficial in treating inflammatory diseases. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Cytotoxicity

Investigations into the cytotoxic effects of this compound on tumor cell lines have shown promising results. The compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. Studies have indicated that modifications in the pyrazole structure can significantly enhance cytotoxic activity against specific cancer types .

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity, leading to pronounced biological effects. Molecular docking studies have been employed to elucidate the binding interactions between this compound and its targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield varying degrees of purity and yield depending on the conditions used. Characterization techniques such as NMR and X-ray crystallography have confirmed the structural integrity of synthesized compounds .

Comparative Studies

A comparative analysis with other pyrazole derivatives reveals unique properties attributed to the difluoromethyl substitution. For instance:

Compound NameStructure FeaturesUnique Properties
1H-PyrazoleSimple pyrazole ringDiverse biological activities
4-AcetylpyrazoleAcetyl group at position 4Exhibits anti-inflammatory properties
3,5-DifluoropyrazoleDifluoro substitutions at positions 3 & 5Enhanced lipophilicity and bioactivity
This compound Difluoromethyl and acetic acid moietiesPotential for drug development targeting inflammation or infections

常见问题

Q. What are the optimal synthetic routes for [1-(difluoromethyl)-1H-pyrazol-4-yl]acetic acid, and how can reaction yields be improved?

The synthesis of pyrazole-acetic acid derivatives typically involves cyclocondensation reactions using precursors like acetoacetate esters, DMF-DMA, and hydrazines. For example, the hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate under basic conditions yields the corresponding carboxylic acid derivative . To optimize yields, reaction parameters such as solvent choice (e.g., acetic acid/water mixtures), temperature (e.g., 100°C under inert atmosphere), and catalysts (e.g., NaOAc) are critical. Evidence from PROTAC linker synthesis suggests that rigid pyrazole cores require precise stoichiometric control to avoid byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Combined FTIR, 1H^1H/13C^{13}C NMR, and mass spectrometry are standard for structural confirmation. The difluoromethyl group (CF2H\text{CF}_2H) shows distinct 19F^{19}F NMR signals (e.g., δ -110 to -120 ppm) and split 1H^1H resonances due to coupling with fluorine. High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., 193.15 g/mol for C7H7F2N2O2\text{C}_7\text{H}_7\text{F}_2\text{N}_2\text{O}_2) and purity (≥95% by HPLC) . X-ray crystallography, as demonstrated for related pyrazole-carboxylic acids, resolves conformational details like dihedral angles between the pyrazole ring and acetic acid moiety .

Q. How does the difluoromethyl group influence the compound’s solubility and stability in aqueous buffers?

The CF2H\text{CF}_2H group enhances lipophilicity compared to non-fluorinated analogs, reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours, attributed to the electron-withdrawing effect of fluorine, which protects the acetic acid moiety from hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole-acetic acid derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphism or solvent inclusion. Using SHELXTL for refinement (e.g., twin refinement for high-Z ' structures) and validating against DFT-optimized geometries can resolve ambiguities. For example, a 2016 study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental XRD with theoretical calculations (B3LYP/6-311++G(d,p)) to confirm intramolecular H-bonding between the carboxylic acid and pyrazole N-atom .

Q. How does this compound perform as a linker in PROTAC design?

The compound’s rigidity and bifunctional groups (carboxylic acid for conjugation, pyrazole for directional control) make it suitable for PROTACs. A 2022 study showed that incorporating this linker improved ternary complex formation (target-PROTAC-E3 ligase) by 30% compared to flexible PEG-based linkers. The difluoromethyl group minimizes metabolic degradation in hepatic microsomal assays (t1/2_{1/2} > 120 minutes) .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates electrophilicity indices (ω\omega) for the acetic acid moiety. A higher ω\omega (e.g., 3.2 eV) indicates greater susceptibility to nucleophilic attack by amines or alcohols. Molecular dynamics simulations (AMBER) further model solvation effects, showing that polar aprotic solvents (e.g., DMF) stabilize transition states during amide bond formation .

Key Challenges and Solutions

  • Stereochemical Control : Racemization during conjugation can occur; using chiral auxiliaries or low-temperature coupling (0–5°C) mitigates this .
  • Analytical Contradictions : Conflicting mass spec data may arise from adduct formation; employing ESI-TOF in negative ion mode improves accuracy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。